
4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl
Overview
Description
Scientific Research Applications
Toxicological Studies
Studies have explored the toxicological impact of chlorinated biphenyls like 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl. For instance, toxicities of various polychlorinated biphenyls (PCBs) were compared in chick embryos, providing insights into their relative toxicological impacts and mechanisms of action (Brunström & Andersson, 2004).
Endocrine Disruption and Neurodevelopmental Impacts
Research has shown that hydroxylated PCBs, including 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl, can exhibit thyroid hormone-like and estrogenic activity. These activities may disrupt endocrine functions and potentially impact neurodevelopment (Kitamura et al., 2005).
Environmental Degradation and Remediation
Research into the environmental degradation of chlorinated biphenyls has been conducted. A study on the fungal laccase-catalyzed degradation of hydroxy PCBs highlights potential methods for remediating these compounds, which include 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl (Keum & Li, 2004).
Metabolic Pathways in Plants
The metabolic pathways of chlorobiphenyls, including their hydroxylated metabolites, have been studied in whole plants. Such studies provide valuable insights into the environmental fate and transformation of these compounds (Zhai et al., 2010).
Photodegradation Studies
Investigations into the photolysis of chlorinated biphenyls, including 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl, have shed light on their behavior in aqueous environments. This research is crucial for understanding the photodegradation of such pollutants in natural settings (Zhang et al., 2020).
Comparative Species Metabolism
The metabolism of hexachlorobiphenyls, including 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl, has been studied across different species, providing insights into interspecies differences in biotransformation pathways (Ohta et al., 2013).
Mutagenic Potential Studies
Research has been conducted on the mutagenic potential of chlorobiphenyl metabolites, investigating the implications for human health and environmental risk (Zettner et al., 2007).
properties
IUPAC Name |
2,6-dichloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O/c13-6-3-5(9(16)11(18)10(6)17)4-1-7(14)12(19)8(15)2-4/h1-3,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAKBNHYWBSZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166369 | |
| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl | |
CAS RN |
158076-63-2 | |
| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



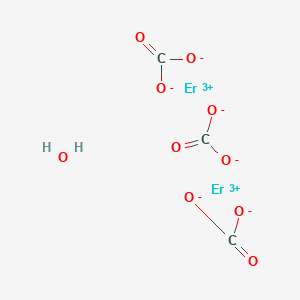
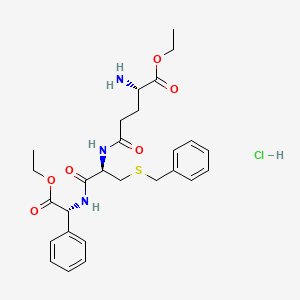
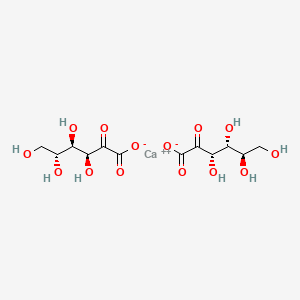
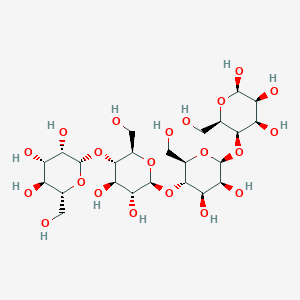
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)

![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)


![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)
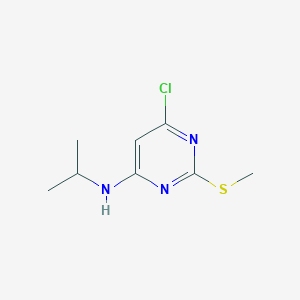
![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)
